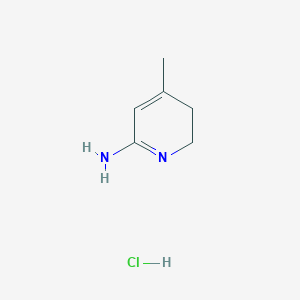

4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride

Descripción

4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride is a partially saturated heterocyclic compound featuring a dihydropyridine scaffold with a methyl substituent at position 4 and an imine group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

The dihydropyridine core is pivotal in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Propiedades

Fórmula molecular |

C6H11ClN2 |

|---|---|

Peso molecular |

146.62 g/mol |

Nombre IUPAC |

4-methyl-2,3-dihydropyridin-6-amine;hydrochloride |

InChI |

InChI=1S/C6H10N2.ClH/c1-5-2-3-8-6(7)4-5;/h4H,2-3H2,1H3,(H2,7,8);1H |

Clave InChI |

HQQJNXWQVOPIIX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NCC1)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride typically involves the reaction of 4-methyl-1,2,5,6-tetrahydropyridine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can produce reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 4-methyl-1,2,5,6-tetrahydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydropyridine Derivatives

Table 1: Structural and Functional Comparisons

Key Observations:

- Imine vs. Ketone Groups : The imine group in the target compound may confer greater basicity and nucleophilic reactivity compared to ketone-containing analogs like 3-chloro-5,6-dihydropyridin-2(1H)-one. This difference impacts their roles in drug design—imine derivatives are more likely to participate in covalent binding or salt formation .

- Substituent Effects : Methyl groups (e.g., at position 4) are associated with increased lipophilicity and metabolic stability, whereas electron-withdrawing groups (e.g., Cl in ) enhance electrophilic reactivity, critical for covalent inhibitor design .

Key Observations:

- Halogenation Strategies : The target compound likely shares synthetic steps with 3-chloro-5,6-dihydropyridin-2(1H)-one, where α-halogenation is a critical precursor step. However, subsequent steps diverge, with the former involving imine formation rather than elimination .

- Salt Formation: Hydrochloride salts (e.g., in the target compound and 4-amino-5,6-dimethylthienopyridazinone) improve crystallinity and bioavailability, a common strategy in pharmaceutical development .

Actividad Biológica

4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride is a compound of significant interest in pharmacology due to its biological activities, particularly its inhibition of nitric oxide synthases (NOS). This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine structure with a methyl group at the 4-position and an imine functional group at the 2-position. Its molecular formula is C7H10ClN. The unique structural properties contribute to its biological activities, particularly in cardiovascular health.

Biological Activity

Inhibition of Nitric Oxide Synthases:

Research has shown that 4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride exhibits potent inhibition of both inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS) without selectivity. This inhibition is crucial as it suggests potential applications in treating conditions associated with nitric oxide dysregulation, such as hypertension and other cardiovascular diseases.

Summary of Biological Activities:

| Activity Type | Description |

|---|---|

| NOS Inhibition | Potent inhibitor of iNOS and eNOS, influencing vascular function and inflammation. |

| Anti-inflammatory Effects | Potential to modulate inflammatory pathways through NOS inhibition. |

| Cardiovascular Implications | May aid in the management of cardiovascular diseases linked to NO dysregulation. |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the dihydropyridine structure can significantly influence biological activity. For instance, alterations at the nitrogen atom or methyl group can enhance or reduce inhibitory effects on NOS. Compounds structurally related to 4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride have been evaluated for their biological properties, revealing insights into optimal structural configurations for enhanced activity .

Synthesis Methods

The synthesis of 4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride can be achieved through various methods, including:

- Condensation Reactions: Utilizing appropriate aldehydes and amines under acidic conditions.

- Multicomponent Reactions: Combining imines with other reactive species to form diverse derivatives .

Case Studies

Several studies have highlighted the efficacy of 4-Methyl-5,6-dihydropyridin-2(1H)-imine hydrochloride in preclinical models:

- Cardiovascular Studies: In animal models, administration of the compound resulted in decreased blood pressure and improved vascular function through NOS inhibition.

- Inflammation Models: The compound demonstrated a reduction in inflammatory markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.